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molecular formula C7H10OS2 B8313675 2-(3-Hydroxypropylthio)thiophene

2-(3-Hydroxypropylthio)thiophene

Cat. No. B8313675
M. Wt: 174.3 g/mol
InChI Key: QZFZYLBJORDTLI-UHFFFAOYSA-N
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Patent
US04847289

Procedure details

To a suspension of lithium aluminum hydride (20.1 g, 0.53 mol) in THF (125 ml), cooled to 0° C. was added a solution of 5-(2-carboxyethylthio)thiophene (25.0 g, 0.13 mol) in THF (125 ml) dropwise. The mixture was refluxed for 2 hours, cooled to 0° C. and saturated Na2SO4 was added dropwise. The solid was filtered, washed with CHCl3 and the filtrate was concentrated. Water was added to the residue and extracted with CHCl3. Drying and solvent evaporation gave an oily, product (21.7 g, 96%).
Quantity
20.1 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([CH2:10][CH2:11][S:12][C:13]1[S:17][CH:16]=[CH:15][CH:14]=1)(O)=[O:8].[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[OH:8][CH2:7][CH2:10][CH2:11][S:12][C:13]1[S:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)(O)CCSC1=CC=CS1
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with CHCl3
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
OCCCSC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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